molecular formula C9H7ClN2O B1416216 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS No. 865610-66-8

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Cat. No. B1416216
M. Wt: 194.62 g/mol
InChI Key: HYHWRCJFAXVHAE-UHFFFAOYSA-N
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Description

“4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine” is a chemical compound that has been used in diverse scientific research. It can be used for the synthesis of new neonicotinoid compounds, having insecticidal activity .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of 4-(chloromethyl)pyridine hydrochloride involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . The synthesis of oxazolines, a related class of compounds, involves various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

Oxazoline, a component of the compound, is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the synthesis of oxazolines involves various substrates and protocols . Other reactions include the protodeboronation of pinacol boronic esters and the synthesis of trifluoromethylpyridines .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has shown that 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, a compound related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, can be used in the synthesis of new 2-aminomethyloxazolo[5,4-b]pyridine derivatives. This synthesis involves nucleophilic substitution with various amines and cyclic amides, highlighting the potential for creating a range of novel compounds (Palamarchuk et al., 2019).

Anticancer and Antimicrobial Agents

A study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which includes structures related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, revealed their potential as anticancer and antimicrobial agents. These compounds showed promising activity against various cancer cell lines and pathogenic strains, indicating their potential in pharmaceutical applications (Katariya et al., 2021).

Use in Organic Light-Emitting Diodes (OLEDs)

A theoretical investigation into cyclometalated Ir(III) complexes, which include derivatives of pyridine and oxazole such as 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, showed their application in organic light-emitting diodes (OLEDs). This study provides insights into the phosphorescence spectra and quantum yields of these complexes, suggesting their utility in developing advanced OLED materials (Guo et al., 2019).

Antibacterial Activity

Compounds synthesized from 4-amino-3-pyridin-3-yl-4H-[1,2,4] triazole-5-thiol and 2-chloromethyl-5-substituted phenyl-[1,3,4] oxadiazoles, structurally related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, demonstrated good antibacterial activity. This indicates their potential in developing new antibacterial drugs (Hu et al., 2005).

Catalysis of Enantioselective Reactions

A new pyridine-2,6-bis(oxazoline) derived from similar structures was synthesized and used in lanthanide-based catalysts for enantioselective reactions. This study demonstrates the application of such compounds in asymmetric catalysis, which is crucial in pharmaceutical and chemical industries (Desimoni et al., 2005).

Safety And Hazards

The compound is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWRCJFAXVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650903
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

CAS RN

865610-66-8
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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